molecular formula C8H9N3 B049508 3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 120759-66-2

3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B049508
CAS No.: 120759-66-2
M. Wt: 147.18 g/mol
InChI Key: QGAVTCWIKMXDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, 3H-imidazo[4,5-c]pyridine, is characterized by the imidazole ring fused to the pyridine at positions 4 and 5, with an ethyl substituent at the 3-position of the imidazole ring. This substitution modulates physicochemical properties such as lipophilicity and steric bulk, influencing its biological activity and pharmacokinetic profile .

Synthesis: The parent scaffold, 3H-imidazo[4,5-c]pyridine, is synthesized via cyclization of 3,4-diaminopyridine with formamide acetate in 2-methoxyethanol . Ethyl substitution at the 3-position can be achieved through alkylation reactions, such as reacting 3H-imidazo[4,5-c]pyridine with ethyl iodide in dimethylformamide .

Properties

CAS No.

120759-66-2

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-2-11-6-10-7-3-4-9-5-8(7)11/h3-6H,2H2,1H3

InChI Key

QGAVTCWIKMXDFQ-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C=NC=C2

Canonical SMILES

CCN1C=NC2=C1C=NC=C2

Synonyms

3H-Imidazo[4,5-c]pyridine,3-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: [4,5-b] vs. [4,5-c] Imidazo-pyridines

The position of ring fusion significantly impacts biological activity:

  • 3H-imidazo[4,5-b]pyridine : Derivatives of this scaffold (e.g., GLPG3667) exhibit high selectivity for tyrosine kinase 2 (TYK2) over JAK1. Scaffold-hopping from [4,5-c] to [4,5-b] improved TYK2 selectivity by 21-fold in matched pairs (e.g., compounds 10 vs. 11 in ) due to altered binding interactions in the kinase’s hydrophobic WPF shelf .
  • 3H-imidazo[4,5-c]pyridine: Used in BET inhibitors (e.g., I-BET151), where the core interacts with BRD4’s Kac site. Modifications to this scaffold, such as replacing the quinoline moiety with γ-carboline, enhanced HIV-1 reactivation potency .

Key Difference : The [4,5-b] isomer favors TYK2 selectivity, while [4,5-c] derivatives are better suited for BET inhibition, highlighting the importance of ring fusion position .

Substituent Effects: Ethyl vs. Other Groups

Substituents at the 3-position influence activity and pharmacokinetics:

  • Chloro Substituents : 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (ClogP = 2.1) and 4,6-dichloro-3H-imidazo[4,5-c]pyridine are associated with antimicrobial activity, likely due to enhanced electrophilicity and target binding .
  • Methyl Groups : 2,3-Dimethyl derivatives (e.g., 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine) show moderate kinase inhibition but lower metabolic stability compared to ethyl analogs .

Physicochemical Properties

  • Solubility : 3H-imidazo[4,5-c]pyridine derivatives exhibit moderate solubility in DMF (~10 mg/mL) but poor aqueous solubility (<1 mg/mL). Ethyl substitution further reduces solubility compared to polar groups (e.g., -NH2) .
  • Lipophilicity : Ethyl-substituted derivatives (cLogP ~2.5) are more lipophilic than chloro- or methyl-substituted analogs (cLogP 1.8–2.1), impacting bioavailability and BBB penetration .
  • Metabolic Stability : [4,5-b] derivatives with optimized linkers (e.g., GLPG3667) show lower intrinsic clearance in liver microsomes (<10 µL/min/mg) compared to [4,5-c] analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.